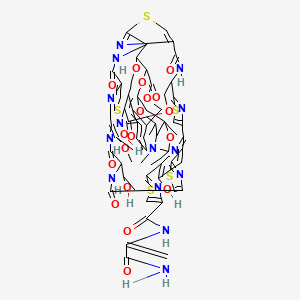

Thiazomycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazomycin A ist ein neuartiges Thiazolylpeptid-Antibiotikum, das aus dem Bakterium Amycolatopsis fastidiosa isoliert wurde . Es ist eng verwandt mit Nocathiacin I und zeigt eine starke bakterizide Wirkung gegen grampositive Krankheitserreger . This compound ist besonders bemerkenswert für seine Fähigkeit, das Bakterienwachstum durch selektive Hemmung der Proteinsynthese zu hemmen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Thiazomycin A wird typischerweise aus der Fermentationsbrühe von Amycolatopsis fastidiosa isoliert . Die anfängliche Isolierung umfasst Extraktionen mit Ethylacetat und Aceton, gefolgt von aufeinanderfolgenden chromatographischen Schritten auf Kieselgel . Das Vorhandensein eines Oxazolidinrings im Aminozucker-Molekülteil von this compound bietet Möglichkeiten für selektive chemische Modifikationen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound steht vor Herausforderungen aufgrund seiner geringen Titer in der Fermentationsbrühe im Vergleich zu anderen Thiazolylpeptiden . Ein innovatives, auf präferentieller Protonierung basierendes ein- oder zweistufiges chromatographisches Verfahren wurde für die Reinigung von this compound im Pilotanlagenmaßstab entwickelt .

Chemische Reaktionsanalyse

Reaktionstypen: This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Das Vorhandensein des Oxazolidinrings ermöglicht selektive chemische Modifikationen, die bei anderen Thiazolylpeptiden nicht möglich sind .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionsbedingungen umfassen typischerweise milde Temperaturen und einen neutralen bis leicht sauren pH-Wert .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind modifizierte Thiazolylpeptide mit verbesserter antibakterieller Aktivität und reduzierter Resistenz .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie dient es als Modellverbindung für die Untersuchung von Thiazolylpeptid-Antibiotika und deren chemischen Modifikationen . In der Biologie wird this compound verwendet, um die Mechanismen der Hemmung der Proteinsynthese und des bakteriellen Resistenzmechanismus zu untersuchen . In der Medizin hat es Potenzial als therapeutisches Mittel gegen grampositive bakterielle Infektionen, einschließlich Methicillin-resistenter Staphylococcus aureus . In der Industrie wird this compound auf seine mögliche Verwendung bei der Entwicklung neuer Antibiotika mit neuartigen Wirkmechanismen untersucht .

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch selektive Hemmung der Proteinsynthese in Bakterien . Es interagiert mit dem L11-Protein und der 23S-ribosomalen RNA des 50S-Ribosoms, wodurch die Bildung funktioneller Ribosomen verhindert und das Bakterienwachstum gehemmt wird . Dieser Wirkmechanismus unterscheidet sich von anderen Klassen von Antibiotika, was this compound zu einer wertvollen Verbindung im Kampf gegen antibiotikaresistente Bakterien macht .

Analyse Chemischer Reaktionen

Types of Reactions: Thiazomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of the oxazolidine ring allows for selective chemical modifications that are not feasible with other thiazolyl peptides .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed: The major products formed from the reactions of this compound include modified thiazolyl peptides with enhanced antibacterial activity and reduced resistance .

Wissenschaftliche Forschungsanwendungen

Thiazomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying thiazolyl peptide antibiotics and their chemical modifications . In biology, this compound is used to investigate the mechanisms of protein synthesis inhibition and bacterial resistance . In medicine, it holds potential as a therapeutic agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus . In industry, this compound is explored for its potential in developing new antibiotics with novel modes of action .

Wirkmechanismus

Thiazomycin A exerts its antibacterial effects by selectively inhibiting protein synthesis in bacteria . It interacts with the L11 protein and 23S ribosomal RNA of the 50S ribosome, thereby preventing the formation of functional ribosomes and inhibiting bacterial growth . This mechanism of action is distinct from other classes of antibiotics, making this compound a valuable compound in the fight against antibiotic-resistant bacteria .

Vergleich Mit ähnlichen Verbindungen

Thiazomycin A ist eng verwandt mit anderen Thiazolylpeptiden, wie Nocathiacin I und Nocathiacin III . Es besitzt einzigartige strukturelle Merkmale, darunter einen Oxazolidinring im Aminozucker-Molekülteil, der selektive chemische Modifikationen ermöglicht . Diese strukturelle Einzigartigkeit verleiht this compound eine verbesserte antibakterielle Aktivität und eine reduzierte Resistenz im Vergleich zu anderen Thiazolylpeptiden .

Liste ähnlicher Verbindungen:- Nocathiacin I

- Nocathiacin III

- Thiomuracin A

- Thiostrepton

- Siomycin A

Eigenschaften

Molekularformel |

C62H60N14O18S5 |

|---|---|

Molekulargewicht |

1449.6 g/mol |

IUPAC-Name |

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1 |

InChI-Schlüssel |

LPGAAUZJQIRAAG-CAYKKMKNSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

Kanonische SMILES |

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C |

Synonyme |

thiazomycin A |

Herkunft des Produkts |

United States |

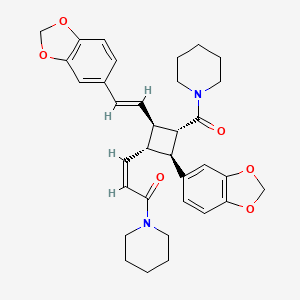

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)

![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)